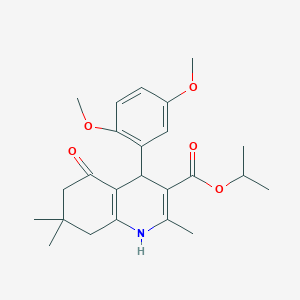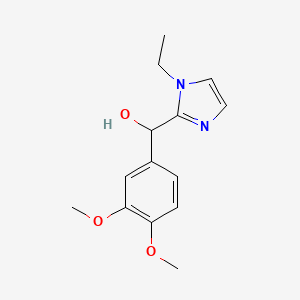![molecular formula C19H19NO6 B5089161 dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)
dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate, also known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a terephthalate derivative that has a methoxyphenylacetyl group attached to one of the benzene rings.
Applications De Recherche Scientifique
Dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and organic electronics. In drug discovery, dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has been shown to have anticancer properties and is being explored as a potential treatment for various types of cancer. dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has also been studied for its potential use as an organic semiconductor in electronic devices.
Mécanisme D'action
The mechanism of action of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate is not yet fully understood. However, studies have shown that dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate interacts with various cellular pathways, including the PI3K/Akt/mTOR pathway, which plays a role in cell growth and survival. dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has been shown to have various biochemical and physiological effects. In cancer cells, dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has been shown to inhibit cell growth and induce apoptosis. In addition, dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has been shown to have antioxidant properties and can protect cells from oxidative stress. dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate in lab experiments is its potential as a versatile building block for the synthesis of various compounds. dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate can be modified to produce compounds with different properties and applications. However, one limitation of using dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate is its complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research and development of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate. One direction is the continued exploration of its potential as a treatment for cancer. Another direction is the development of new materials and electronic devices using dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate as a building block. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate and its potential applications in various fields.
Conclusion:
In conclusion, dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate can be synthesized through several methods and has been studied extensively for its potential as a treatment for cancer and as a building block for materials and electronic devices. Further research is needed to fully understand the mechanism of action of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate and its potential applications in various fields.
Méthodes De Synthèse
Dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate can be synthesized through several methods, including the esterification of dimethyl terephthalate with 2-methoxyphenylacetic acid in the presence of a catalyst. Another method involves the direct reaction of terephthalic acid with 2-methoxyphenylacetyl chloride in the presence of a base. The synthesis of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Propriétés
IUPAC Name |
dimethyl 2-[[2-(2-methoxyphenyl)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-16-7-5-4-6-12(16)11-17(21)20-15-10-13(18(22)25-2)8-9-14(15)19(23)26-3/h4-10H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZZJDWYXIAVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5089078.png)
![(3R*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5089092.png)
![ethyl 4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5089094.png)
![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5089103.png)

![3-chloro-N-[3-phenoxy-5-(2,2,3,3-tetrafluoropropoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5089111.png)
![4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5089113.png)
![N-(4-fluorobenzyl)-3-{1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5089120.png)
![7-(5-chloro-2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089131.png)
![N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5089132.png)

![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)